6-benzyl-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
6-Benzyl-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound featuring a fused triazole-pyrimidine core. Its structure includes a benzyl group at position 6 and a 2-fluorophenylmethyl substituent at position 2. The fluorine atom and benzyl groups are critical for enhancing lipophilicity and target binding, as observed in structurally related analogs .
Properties
IUPAC Name |
6-benzyl-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O/c19-15-9-5-4-8-14(15)11-24-17-16(21-22-24)18(25)23(12-20-17)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACKIYRXJFPXEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-benzyl-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-fluorobenzylamine with benzyl isocyanide in the presence of a base can lead to the formation of the desired triazolopyrimidine scaffold . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
6-benzyl-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom
Scientific Research Applications
6-benzyl-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including anticancer and antiviral properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-benzyl-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it modulates the NF-kB inflammatory pathway, providing anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations:
- Halogenation: Fluorine or chlorine at position 3 improves metabolic stability and target affinity. For example, 3-(2-chlorobenzyl) analogs () may exhibit stronger hydrophobic interactions than non-halogenated derivatives .
- Benzyl Modifications: Substituting benzyl with oxadiazole () or methylbenzyl () alters solubility and bioactivity.
- Molecular Weight : Larger substituents (e.g., oxadiazole in ) increase molecular weight, which may affect bioavailability .
Biological Activity
6-benzyl-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetic compound belonging to the triazolopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazole ring fused to a pyrimidine moiety. Its molecular formula is with a molecular weight of approximately 351.38 g/mol. The presence of the fluorinated phenyl group is significant for its biological activity.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with various receptors to exert its effects on cellular pathways.
- Antimicrobial Activity : The compound shows potential in disrupting bacterial cell membranes or inhibiting vital metabolic processes.
Anticancer Activity
Several studies have investigated the anticancer properties of triazolopyrimidine derivatives. For instance:
- In Vitro Studies : Compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 10 to 30 µM .
Antimicrobial Activity
Research has shown that triazolopyrimidine derivatives possess antimicrobial properties:
- Bacterial Inhibition : Some derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) in the range of 5 to 50 µg/mL .
Case Studies
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated a series of triazolopyrimidine derivatives against various cancer cell lines. The study found that compounds with similar structures to this compound exhibited promising anticancer activity and induced apoptosis in cancer cells .
- Antimicrobial Efficacy : Another study focused on the antimicrobial effects of triazolopyrimidines reported that certain derivatives showed strong activity against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
